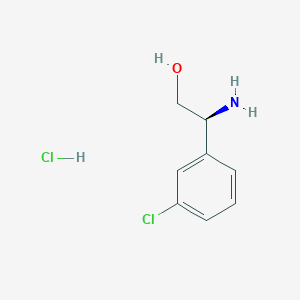

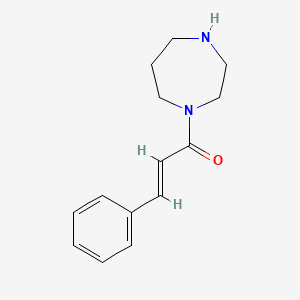

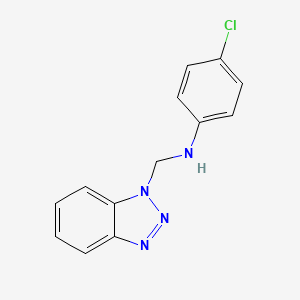

![molecular formula C5H6N4S B3147313 Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl- CAS No. 62032-91-1](/img/structure/B3147313.png)

Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-

Overview

Description

“Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-” is a chemical compound . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been reported to exhibit various biological activities .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazol-6-ones, which are closely related to the compound , has been reported in the literature . These compounds were synthesized and evaluated for their analgesic and anti-inflammatory activities . The structures of these compounds were supported by FT-IR, 1HNMR, and Mass spectra .Molecular Structure Analysis

The structure of the [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium cation, which is structurally similar to the compound , has been analyzed using Fourier transformed infrared spectroscopy, nuclear magnetic resonance (on 1H and 13C nucleus), and with density functional theory calculations .Chemical Reactions Analysis

The reactions of [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts with nucleophiles were investigated . Theoretical investigation of reactivity descriptors and structural parameters of [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium cation was carried out, and the reactivity centers of the model salts were located .Scientific Research Applications

Chemical Properties and Synthesis

The compound has a molecular weight of 154.19 and a molecular formula of C5H6N4S . It can be synthesized through the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione . The reactions of this compound with hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide result in the formation of the corresponding derivatives .

Biological Activity

The compound and its derivatives have been evaluated for their biological activity . Although the specific activities are not mentioned in the source, the study suggests that the compound has potential applications in the field of biology and medicine .

Topoisomerase I Inhibitory Activity

The compound has shown superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin . This suggests potential applications in cancer research and treatment, as Top1 inhibitors are often used as anticancer drugs .

Custom Synthesis and Procurement

The compound can be custom synthesized and procured for research purposes . This suggests its use in various scientific research fields where specific chemical compounds are required .

Impurity Studies

The compound can be used in impurity studies . It can be provided as in-stock or backordered impurities , suggesting its use in the study of chemical impurities and their effects .

Bulk Manufacturing

The compound can be bulk manufactured , indicating its potential use in industrial applications where large quantities of the compound are required .

Mechanism of Action

Target of Action

Compounds with similar structures have shown a broad spectrum of biological activity, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and g-quadruplex stabilizing activity .

Biochemical Pathways

Given the broad spectrum of biological activity associated with similar compounds, it can be inferred that multiple pathways may be affected .

Result of Action

Compounds with similar structures have demonstrated a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Future Directions

The development of new analgesic and anti-inflammatory compounds with a safer profile of activity and acceptable potency and efficacy is still an important issue . The findings from the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazol-6-ones prompted the design and synthesis of new compounds . This suggests that “Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-” and its derivatives may have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name |

6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c1-3-2-10-5-7-4(6)8-9(3)5/h2H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMXVRSRZTVQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=NN12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352695 | |

| Record name | Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl- | |

CAS RN |

62032-91-1 | |

| Record name | Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

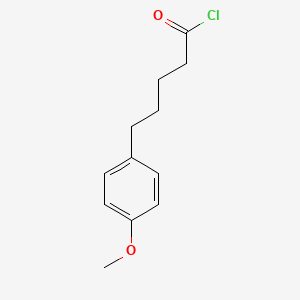

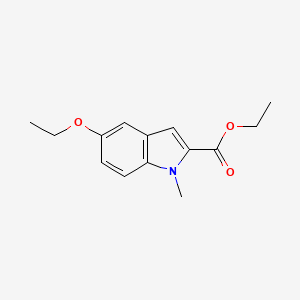

![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)

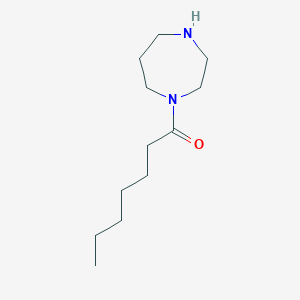

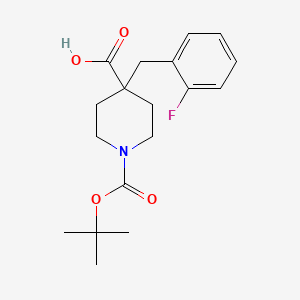

![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)

![Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B3147289.png)

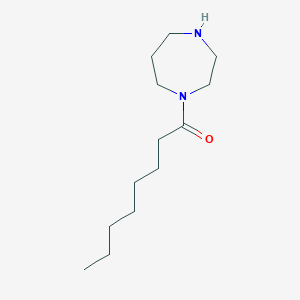

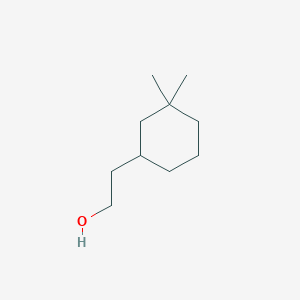

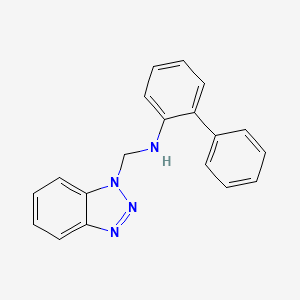

![methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether](/img/structure/B3147321.png)